5-(4-(Trifluoromethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-(4-(Trifluoromethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have been widely studied for their applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-(4-(Trifluoromethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This method allows for the preparation of the compound with high yield and purity.
Chemical Reactions Analysis
5-(4-(Trifluoromethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-(4-(Trifluoromethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have been widely studied for their photophysical properties and applications in material science.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability and photophysical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)8-1-4-19(5-2-8)10-3-6-20-11(18-10)9(7-17-20)12(21)22/h3,6-8H,1-2,4-5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYIOTQPPXJSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=C(C=NN3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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